molecular formula C₂₂H₄₃N₆O₉P B1155951 5'-Xanthylic Acid Triethylammonium Salt

5'-Xanthylic Acid Triethylammonium Salt

Cat. No.: B1155951
M. Wt: 566.59
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Xanthylic Acid Triethylammonium Salt is the triethylammonium salt form of Xanthosine 5'-monophosphate (XMP), a crucial intermediate in the de novo biosynthesis of purine nucleotides . As an anion, XMP is a direct precursor in the metabolic pathway to guanine nucleotides (GMP, GDP, and GTP), which are essential for RNA synthesis, cellular signaling, and energy transfer . The addition of the triethylammonium counterion can enhance the solubility and handling of this nucleotide in organic-aqueous solvent systems. Furthermore, triethylammonium salts are widely recognized as volatile ion-pairing reagents in High-Performance Liquid Chromatography (HPLC), particularly for the analysis and purification of sensitive biomolecules like oligonucleotides and other nucleotides . This makes this compound especially valuable for research involving analytical method development and the large-scale purification of nucleotide derivatives. In a research context, this compound is instrumental for studying enzymatic kinetics, particularly of enzymes like GMP synthase, which converts XMP to GMP, and for investigating the regulation of purine metabolism pathways . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₂₂H₄₃N₆O₉P

Molecular Weight

566.59

Synonyms

Xanthosine 5’-Monophosphate Triethylammonium Salt

Origin of Product

United States

Molecular Structure and Conformational Dynamics of 5 Xanthylic Acid

High-Resolution Structural Elucidation of 5'-Xanthylic Acid in Solution and Solid States

The three-dimensional structure of 5'-Xanthylic acid has been investigated using a variety of high-resolution techniques in both solution and solid phases. These studies are critical for understanding its interactions with enzymes and other biological molecules. A critical review highlights that in the physiological pH range, the dominant species is (X − H·MP)³⁻, suggesting the molecule should be referred to as xanthosinate 5'-monophosphate. rsc.org

Spectroscopic methods provide detailed insights into the conformational states of XMP in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of molecules in solution. In vivo ³¹P NMR spectroscopy has been used to study the energy metabolism in Corynebacterium ammoniagenes, an organism that overproduces XMP. nih.gov These studies revealed distinct cellular energetic phases based on substrate availability, with measurable changes in the concentrations of ATP, ADP, and XMP. nih.gov For instance, in the initial phase of fermentation, the intracellular ATP concentration was approximately 0.50 ± 0.17 µmol/g of dry cell weight, while in the later phase, ADP concentration increased significantly to 2.15 ± 1.30 µmol/g of dry cell weight as XMP production fell. nih.gov While specific ¹H-NMR data for 5'-Xanthylic Acid is not detailed in the provided results, general chemical shift tables for related protons are available. researchgate.netorganicchemistrydata.org

UV-Vis Spectroscopy: The electronic transitions within the xanthine (B1682287) chromophore give rise to characteristic ultraviolet (UV) absorption. The maximum absorption (λmax) for the sodium salt of XMP is reported at 250 nm. caymanchem.com For Xanthosine (B1684192) 5'-triphosphate (XTP) as a triethylammonium (B8662869) salt, the λmax is observed at 276 nm in Tris-HCl buffer at pH 7.5. jenabioscience.com Studies on the deprotonated state of XMP (XMP⁻) at neutral pH also contribute to understanding its electronic structure. mdpi.com

Infrared (IR) Spectroscopy: While not extensively detailed in the search results, IR spectroscopy is a standard method used to identify functional groups and can provide information on the bonding environment within the molecule, particularly the carbonyl and phosphate (B84403) groups.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of chromophores and is widely used to study the conformation of biomolecules. photophysics.comnist.gov Studies on polyriboxanthylic acid (poly(X)) using CD have identified three stable forms that exist within the pH range of xanthosine protonation. nih.govnih.gov These findings suggest that the monomeric unit, XMP, can adopt different conformations depending on the ambient conditions. CD has also been employed to show that the binding of inhibitors to xanthine oxidase can induce conformational changes in the enzyme's backbone, altering the secondary structure by reducing α-helix/β-sheet content and increasing random coil structures. nih.gov

Spectroscopic Properties of 5'-Xanthylic Acid and Related Compounds
TechniqueCompound FormParameterObserved ValueReference
UV-VisXMP, Disodium Saltλmax250 nm caymanchem.com
UV-VisXanthosine 5'-triphosphate, Triethylammonium Saltλmax276 nm (in Tris-HCl, pH 7.5) jenabioscience.com
³¹P NMRXMP producing C. ammoniagenes (Initial Phase)[ATP]0.50 ± 0.17 µmol/g DCW nih.gov
³¹P NMRXMP producing C. ammoniagenes (Later Phase)[ADP]2.15 ± 1.30 µmol/g DCW nih.gov

X-ray crystallography provides atomic-level resolution of molecular structures in the solid state. While a crystal structure for isolated 5'-Xanthylic Acid Triethylammonium Salt was not found, structural data exists for XMP in complex with enzymes. For example, the crystal structure of human IMP cyclohydrolase has been solved with the inhibitor XMP bound in the active site. hmdb.ca This structural information offers crucial insights into the specific interactions, such as hydrogen bonding and stacking forces, that govern the recognition of XMP by its target enzymes. hmdb.ca Ultra-high-resolution crystallography, while demonstrated for proteins like Ribonuclease A, sets a standard for the level of detail that can be achieved, including the modeling of multiple conformations and the positions of individual water molecules and ions. nih.gov

Computational and Theoretical Investigations of 5'-Xanthylic Acid Electronic Structure

Computational chemistry provides a powerful complement to experimental techniques, allowing for detailed investigation of the electronic structure, reactivity, and dynamics of molecules like XMP.

Quantum mechanical (QM) methods are used to study the electronic distribution and reactivity of molecules. nih.gov Studies on the enzymatic conversion of xanthine to uric acid by xanthine oxidase have employed combined Quantum Mechanical/Molecular Mechanical (QM/MM) methods. acs.org These investigations explored various reaction mechanisms, tautomeric forms of xanthine, and substrate orientations. acs.org The calculations revealed a multi-step mechanism involving deprotonation of the xanthine ring, followed by a rate-limiting hydride transfer, with a calculated energy barrier consistent with experimental data. acs.org Such studies highlight the role of active site residues like Arg880 in stabilizing reactive intermediates. acs.org The reactivity of the xanthine moiety is central to its biological function and its role in pathologies associated with oxidative stress, as xanthine oxidase is a significant source of reactive oxygen species (ROS). mdpi.commdpi.com

The photostability of nucleic acid components is a critical property that prevents light-induced damage. The excited-state dynamics of XMP have been investigated using femtosecond time-resolved fluorescence and absorption spectroscopy. mdpi.comnih.govnih.gov These studies show that upon photoexcitation, XMP undergoes ultrafast electronic deactivation, returning to the electronic ground state on a picosecond timescale (τ ~ 1 ps). mdpi.comnih.govnih.gov This rapid, non-radiative decay is a key mechanism for photostability. The process is largely independent of the deprotonation state of the xanthine moiety and the specific excitation wavelength used. mdpi.comnih.gov The proposed deactivation mechanism involves an out-of-plane deformation of the five-membered ring of the purine (B94841) system, a pathway distinct from that of canonical purine bases like adenine (B156593) and guanine (B1146940). nih.govnih.gov

Excited-State Decay Time Constants for XMP
ParameterDescriptionValue (ps)Reference
τ₁Initial fast motion away from the Franck-Condon region0.27 ± 0.15 nih.gov
τ₂Radiationless transition to the ground state1.00 ± 0.20 nih.gov
τ₃Minor longer-lived decay component4.20 ± 1.20 nih.gov

In-depth Analysis of this compound: Molecular Characteristics and Counterion Influence

A comprehensive examination of the molecular structure, conformational dynamics, and the pivotal role of the triethylammonium counterion in the stability of this compound remains a subject of specialized research interest. While detailed experimental data specifically for this salt is not extensively available in publicly accessible literature, a thorough understanding can be constructed by analyzing the known properties of 5'-Xanthylic Acid and the general principles governing counterion interactions with nucleotides.

Impact of Triethylammonium Counterion on Molecular Interactions and Stability

The presence of a counterion is crucial for neutralizing the negative charge of the phosphate (B84403) group in nucleotides, thereby influencing their stability and molecular interactions. In the case of 5'-Xanthylic Acid Triethylammonium (B8662869) Salt, the triethylammonium cation ((C₂H₅)₃NH⁺) plays this vital role.

Research on other nucleotide-counterion systems has shown that the size and chemical nature of the counterion can affect the conformation of the nucleotide. While specific studies on the triethylammonium salt of 5'-Xanthylic acid are scarce, it is plausible that the bulky and hydrophobic ethyl groups of the triethylammonium ion could introduce steric effects and influence the local hydration environment around the phosphate backbone. This, in turn, could have subtle effects on the conformational equilibrium of the ribose sugar and the orientation of the xanthine (B1682287) base.

The stability of nucleotide salts is a critical factor in their handling and application. A cautionary note in the scientific literature regarding the purification of nucleotide analogues highlights the potential for the loss of the triethylammonium cation, suggesting that the stability of such salts can be influenced by experimental conditions.

Enzymatic Biochemistry and Metabolic Interconversions of 5 Xanthylic Acid

Mechanism and Regulation of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) with 5'-Xanthylic Acid

Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme responsible for the synthesis of 5'-Xanthylic acid. wikipedia.orgnih.gov It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to XMP, a critical step in the pathway leading to the production of guanine (B1146940) nucleotides. wikipedia.orgacs.org This enzymatic reaction is a key control point for the intracellular guanine nucleotide pool, which is essential for DNA and RNA synthesis, signal transduction, and other cellular processes. wikipedia.orgnih.gov

The mechanism of IMPDH involves two main chemical transformations: a redox reaction and a hydrolysis step. nih.gov Initially, a cysteine residue in the active site of IMPDH attacks IMP, leading to a hydride transfer to NAD+ and the formation of NADH and a covalent enzyme-XMP intermediate (E-XMP). wikipedia.org Following the dissociation of NADH, a mobile flap in the enzyme's structure repositions a catalytic arginine residue, which activates a water molecule for the hydrolysis of the E-XMP intermediate, ultimately releasing XMP. wikipedia.org

Regulation of IMPDH activity is crucial for maintaining cellular homeostasis. While no specific allosteric regulators have been definitively identified, the enzyme's expression is upregulated in rapidly proliferating cells, such as in tumors. nih.govfrontiersin.org Furthermore, IMPDH activity can be influenced by the availability of its substrates, IMP and NAD+. nih.govacs.org

Kinetic studies of IMPDH have provided valuable insights into its catalytic mechanism. The enzyme exhibits a random sequential mechanism where both substrates, IMP and NAD+, bind to the enzyme before the reaction occurs. nih.govacs.org The binding of IMP to the enzyme can occur in a two-step process, potentially involving a conformational change in the enzyme. acs.org

Key Kinetic Parameters of IMPDH
ParameterDescriptionSignificance
Substrate BindingRandom addition of IMP and NAD+. nih.govacs.orgAllows for flexibility in substrate binding order.
Rate-Limiting StepNADH release and hydrolysis of E-XMP*. acs.orgDetermines the overall catalytic rate.
Hydride TransferNot rate-limiting. acs.orgIndicates a rapid initial chemical step.

The three-dimensional structure of IMPDH, particularly in complex with its substrates and inhibitors, has been extensively studied to understand its function. nih.govnih.gov IMPDH is typically a tetrameric enzyme, with each monomer consisting of a catalytic core domain and a flanking subdomain. wikipedia.orgnih.gov The active site is located within the core domain, which adopts an α/β barrel fold. nih.gov

Structural studies have revealed a mobile flap that plays a critical role in catalysis. wikipedia.org This flap undergoes a conformational change after NADH release, bringing key catalytic residues into position for the hydrolysis of the E-XMP* intermediate. wikipedia.org The binding of inhibitors, such as mycophenolic acid (MPA), can trap the enzyme in a specific conformation, preventing this necessary conformational change and thereby inhibiting its activity. nih.govresearchgate.net

Role of GMP Synthase in the Conversion of 5'-Xanthylic Acid to Guanosine (B1672433) Monophosphate

GMP synthase (GMPS) catalyzes the final step in the de novo synthesis of guanine nucleotides, converting XMP to guanosine monophosphate (GMP). wikipedia.orgwikipedia.org This reaction involves the amination of XMP, utilizing glutamine as the nitrogen donor and requiring energy in the form of ATP. wikipedia.orgresearchgate.net

This enzyme is a member of the ligase family and plays a crucial role in purine (B94841) and glutamate (B1630785) metabolism. wikipedia.org

GMP synthase is a modular enzyme, often composed of two distinct domains or subunits: a glutamine amidotransferase (GATase) domain and a synthetase (or ATP pyrophosphatase) domain. researchgate.netebi.ac.uk The GATase domain is responsible for hydrolyzing glutamine to generate ammonia (B1221849). ebi.ac.uk This ammonia is then channeled to the synthetase active site, which is approximately 30 Å away in some structures, where it reacts with an adenylated XMP intermediate. nih.govnih.gov

The synthetase domain specifically binds ATP and XMP. wikipedia.org The reaction proceeds through the formation of an adenyl-XMP intermediate, which activates the C2 position of the xanthine (B1682287) ring for nucleophilic attack by ammonia. nih.gov The enzyme demonstrates a degree of substrate promiscuity, as some base-modified XMP analogues can also serve as substrates. nih.gov Interestingly, the L-enantiomer of XMP has been shown to be a potent inhibitor of E. coli GMPS. nih.gov

The activity of GMP synthase is subject to regulation by the levels of purine nucleotides, ensuring a balanced production of adenine (B156593) and guanine nucleotides. libretexts.orgcolumbia.edu GMP itself acts as a feedback inhibitor of GMP synthase, preventing its overproduction. columbia.eduyoutube.com This feedback inhibition occurs at the first enzyme in the branch leading from IMP to GMP, which is IMP dehydrogenase, as well as on GMP synthase itself. columbia.eduyoutube.com

This regulatory mechanism is part of a larger, coordinated control of the entire purine biosynthesis pathway. The initial enzyme in the pathway, PRPP amidotransferase, is allosterically inhibited by both AMP and GMP. libretexts.orgwikipedia.org This ensures that when both purine nucleotides are abundant, the entire pathway is downregulated. libretexts.org

Other Enzymes Involved in 5'-Xanthylic Acid Metabolism and Catabolism

Besides its role as a precursor for GMP, 5'-Xanthylic acid can be acted upon by other enzymes in the cell. hmdb.ca These enzymes are primarily involved in the salvage and catabolism of purines.

One such enzyme is 5'-nucleotidase , which can dephosphorylate XMP to its corresponding nucleoside, xanthosine (B1684192). nih.gov In some instances, cytosolic 5'-nucleotidase can also catalyze the reverse reaction, phosphorylating xanthosine to XMP, using IMP as the preferred phosphate (B84403) donor. nih.gov This provides an alternative pathway for XMP synthesis that bypasses IMP dehydrogenase. nih.gov

The catabolism of guanine nucleotides can also lead to the formation of xanthine. nih.gov Guanine is converted to xanthine by guanase , and xanthine is then oxidized to uric acid by xanthine oxidase . wikipedia.org While not directly metabolizing 5'-Xanthylic acid, these enzymes are part of the broader purine metabolic network in which XMP is a key intermediate.

Enzymes in 5'-Xanthylic Acid Metabolism
EnzymeReactionMetabolic Role
Inosine Monophosphate Dehydrogenase (IMPDH)IMP + NAD+ → XMP + NADH + H+ wikipedia.orgDe novo synthesis of XMP. wikipedia.org
GMP Synthase (GMPS)XMP + ATP + Glutamine → GMP + AMP + Pyrophosphate wikipedia.orgConversion of XMP to GMP. wikipedia.org
5'-NucleotidaseXMP → Xanthosine + Pi nih.govCatabolism/Salvage. nih.gov
Xanthine PhosphoribosyltransferaseXanthine + PRPP → XMP + PPiSalvage pathway. hmdb.ca

Xanthosine Monophosphate Phosphatases (XMPP) in Purine Catabolism

The dephosphorylation of xanthosine monophosphate is a key step initiating the breakdown of purine nucleotides. In plants, this process is catalyzed by highly specific enzymes known as Xanthosine Monophosphate Phosphatases (XMPP).

Recent research on Arabidopsis thaliana has identified a highly specific XMP phosphatase that is conserved in vascular plants. nih.govnih.gov This enzyme plays a critical role in channeling adenylate-derived nucleotides into the purine catabolism pathway. nih.govnih.gov In the cytosol of plant cells, guanosine monophosphate (GMP) is synthesized from adenosine (B11128) monophosphate (AMP) via IMP and XMP. nih.gov The catabolic route for these nucleotides bifurcates at the XMP stage. nih.gov The XMPP-catalyzed dephosphorylation of XMP to xanthosine is considered an irreversible entry point into purine degradation, as xanthosine cannot be salvaged in Arabidopsis. nih.gov This is distinct from the catabolism of guanylates, which proceed through a separate pathway involving a GMP phosphatase and guanosine deaminase. nih.govnih.gov

The high substrate specificity of XMPP is believed to be necessary for efficiently processing the very small in vivo pool of XMP. nih.gov Studies on XMPP mutants in Arabidopsis have shown that the dephosphorylation of XMP is an active process in various tissues and developmental stages, including seeds, seedlings, and rosettes. uni-hannover.de This pathway is particularly important during periods of extended darkness, suggesting a role in providing alternative energy sources when primary resources like starch are depleted. uni-hannover.de

Interactive Table: Research Findings on Arabidopsis thaliana XMP Phosphatase (XMPP)

FeatureFindingSource
Enzyme Function Catalyzes the dephosphorylation of XMP to xanthosine. nih.gov
Metabolic Role Represents an irreversible entry point for adenylate-derived nucleotides into purine catabolism. nih.govnih.gov
Specificity Exhibits exceptionally high substrate specificity for XMP. nih.gov
Conservation Conserved across vascular plants. nih.gov
Significance Crucial for maintaining purine nucleotide homeostasis, especially under conditions of carbon starvation (e.g., extended darkness). nih.govuni-hannover.de
Regulation Expression is strongly induced during extended night periods and under biotic stress conditions. uni-hannover.de

Deoxyribonucleoside Triphosphate Pyrophosphohydrolase Activity (d)XTPase

Cellular nucleotide pools are susceptible to chemical modifications like deamination, which can produce non-canonical nucleotides such as (deoxy)xanthosine triphosphate ((d)XTP). nih.gov If incorporated into DNA or RNA, these non-canonical nucleotides can compromise genetic integrity. nih.gov To prevent this, cells employ "house-cleaning" enzymes that eliminate these harmful molecules. nih.gov

One such class of enzymes is the (deoxy)nucleoside triphosphate pyrophosphohydrolases, which include enzymes with (d)XTPase activity. wikipedia.orgnih.gov These enzymes, such as Inosine triphosphate pyrophosphatase (ITPase), catalyze the pyrophosphohydrolysis of deaminated purine triphosphates, including xanthosine triphosphate (XTP) and deoxyxanthosine triphosphate (dXTP). nih.gov The reaction converts the triphosphate form into its corresponding monophosphate, releasing pyrophosphate (PPi). nih.gov For instance, XTP is hydrolyzed to Xanthosine 5'-monophosphate (XMP). wikipedia.orgnih.gov

Research on the ITPase from Trypanosoma brucei (TbITPA) has provided experimental evidence for this activity. The recombinant TbITPA enzyme efficiently hydrolyzes both (d)ITP and XTP, confirming its role in cleansing the nucleotide pool of these deaminated purines. nih.gov This function is vital for cellular health, preventing the accumulation of potentially mutagenic nucleotide precursors. nih.gov

Interactive Table: Substrate Specificity of a Deaminated Purine Pyrophosphohydrolase

Enzyme ExamplePrimary SubstratesProduct of HydrolysisFunctionSource
Trypanosoma brucei ITPase (TbITPA)(deoxy)Inosine Triphosphate ((d)ITP)(deoxy)Inosine Monophosphate ((d)IMP)House-cleaning; prevents incorporation of non-canonical nucleotides into nucleic acids. nih.gov
Xanthosine Triphosphate (XTP)Xanthosine Monophosphate (XMP)House-cleaning; prevents incorporation of non-canonical nucleotides into nucleic acids. nih.gov

Metabolic Flux Analysis Involving 5'-Xanthylic Acid in Cellular Systems

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov By tracking the flow of metabolites through various pathways, MFA provides a detailed snapshot of cellular physiology and functional behavior under specific genetic or environmental conditions. nih.govspringernature.com The technique often employs stable isotope tracers, such as ¹³C-labeled glucose or glutamine, which are monitored using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to map the journey of atoms through the network. nih.gov

In the context of purine metabolism, 5'-Xanthylic acid (XMP) is a central node, and its metabolic fate is tightly regulated. wikipedia.org It is synthesized from IMP and stands at a branch point where it can be directed toward the anabolic synthesis of GMP or enter the catabolic pathway beginning with its dephosphorylation. wikipedia.org

MFA is an ideal tool for investigating the dynamics of this critical branch point. By introducing an isotopically labeled precursor upstream of IMP, researchers can trace the label's incorporation into the XMP pool and subsequently into its downstream products. This allows for the precise quantification of the flux ratio—that is, what proportion of XMP is converted to GMP versus what proportion is directed towards catabolism.

Such analyses are crucial for understanding how cells adjust their metabolic priorities. For example, the rates of nucleotide synthesis are known to fluctuate significantly during different phases of the cell cycle, with maximal activity during the S phase to support DNA replication. nih.gov MFA can reveal how the flux through the XMP node is modulated to meet these changing demands. It can also elucidate how disease states or external stimuli alter purine metabolism, making it an invaluable tool in systems biology and biomedical research. springernature.com

Interactive Table: Application of Metabolic Flux Analysis (MFA) to Purine Metabolism

MFA PrincipleApplication to the 5'-Xanthylic Acid PathwaySource
Flux Quantification Measures the rate of conversion of IMP to XMP and the subsequent rates of XMP conversion to either GMP (anabolism) or xanthosine (catabolism). nih.govspringernature.com
Isotope Tracing Uses stable isotopes (e.g., ¹³C, ¹⁵N) from precursors to track the flow of atoms through the XMP pool. nih.gov
Pathway Elucidation Determines the relative activity of competing pathways at the XMP branch point under various cellular conditions (e.g., different cell cycle phases, nutrient availability). nih.gov
Systems-Level Understanding Integrates flux data into computational models to understand the regulation and control of the entire purine nucleotide network. nih.govspringernature.com

Applications of 5 Xanthylic Acid Triethylammonium Salt in in Vitro and Ex Vivo Research Models

Utility as a Biochemical Probe for Nucleotide-Binding Proteins and Enzymes

The structure of 5'-Xanthylic Acid, a purine (B94841) ribonucleoside monophosphate, makes it a candidate for use as a biochemical probe to study proteins and enzymes that bind nucleotides.

In the study of enzyme kinetics and regulation, substrate analogs are invaluable tools. 5'-Xanthylic Acid can be used to investigate the active sites of enzymes involved in purine metabolism. While direct studies specifying the triethylammonium (B8662869) salt are scarce, research on related compounds demonstrates the principle. For instance, the analysis of xanthine (B1682287) oxidase, a key enzyme in purine catabolism, often involves various substrate and inhibitor molecules to elucidate its mechanism. nih.gov The binding of nucleotide analogs can provide insights into conformational changes and allosteric regulation, as seen in studies with other nucleotide-binding proteins. jenabioscience.com

Enzyme Studied Research Focus Potential Role of 5'-Xanthylic Acid Analog
Xanthine OxidaseMichaelis-Menten kinetics, product inhibitionAs a substrate analog to study binding affinity and catalytic activity. nih.gov
Guanylyl CyclaseAllosteric inhibitionAs a probe for nucleotide-binding sites outside the active site. jenabioscience.com
Aspartate TranscarbamoylaseHeterotropic responseTo evaluate the mechanism of allosteric regulation by nucleotides. jenabioscience.com

Applications in Nucleic Acid Synthesis and Structural Investigations

The triethylammonium salt form of nucleotides is frequently employed in the chemical synthesis of oligonucleotides due to its solubility in organic solvents used in the synthesis process.

Synthetic oligonucleotides containing modified or non-canonical bases are powerful tools for studying nucleic acid structure and function. nih.gov While there is no specific literature detailing the incorporation of 5'-Xanthylic Acid Triethylammonium Salt, the methodology for creating such modified nucleic acids is well-established. The presence of a non-standard base like xanthine within a DNA or RNA strand would allow for the probing of its structural effects and its interactions with proteins and other molecules. dntb.gov.ua

Technique Application in Structural Probing
X-ray CrystallographyDetermining the three-dimensional structure of nucleic acids containing the modified base.
NMR SpectroscopyInvestigating the local conformation and dynamics of the oligonucleotide.
Circular DichroismAssessing the overall helical structure and stability.

The fidelity of protein synthesis is crucial for cellular function and is maintained through various mechanisms, including the accurate recognition of codons by tRNAs. nih.govnih.gov Introducing a non-canonical nucleotide like xanthine into an mRNA codon could be a strategy to probe the limits of the translational machinery's fidelity. Such an experiment could investigate whether the modified codon is recognized by a tRNA, leads to a pause in translation, or causes a frameshift.

Role in Cell-Free Systems for Reconstituting Biochemical Pathways

Cell-free protein synthesis (CFPS) systems are powerful platforms for synthetic biology, allowing for the reconstitution of complex biochemical pathways in a controlled environment. nih.govbiorxiv.org These systems rely on a supply of nucleotides for transcription and energy. While standard nucleotides are typically used, the inclusion of modified nucleotides like this compound could be used to study specific aspects of a reconstituted pathway, such as the substrate specificity of a particular enzyme or to create products with non-canonical components. For instance, prolonging protein synthesis in cell-free systems often requires the replenishment of energy sources and specific amino acids. nih.gov The stability and solubility of the triethylammonium salt of XMP could be advantageous in such systems.

Development of Assays for Purine Metabolism Enzymes Using 5'-Xanthylic Acid as a Substrate

The chemical compound 5'-Xanthylic acid, also known as Xanthosine (B1684192) 5'-monophosphate (XMP), is a pivotal intermediate in the de novo pathway of purine metabolism. nih.govresearchgate.net It is synthesized from inosine (B1671953) 5'-monophosphate (IMP) through the catalytic action of IMP dehydrogenase (IMPDH) and serves as the direct precursor for the synthesis of guanosine (B1672433) monophosphate (GMP), a reaction catalyzed by GMP synthase (GMPS). nih.govresearchgate.net This central role makes 5'-Xanthylic acid, often utilized in its stable triethylammonium salt form for research purposes, an indispensable substrate for the development and execution of in vitro and ex vivo assays aimed at characterizing the activity of key enzymes within the purine metabolic pathway.

The enzymatic conversion of 5'-Xanthylic acid is a critical control point in cellular proliferation and is a target for various therapeutic agents. Consequently, robust and accurate assays to measure the activity of enzymes that metabolize XMP are essential for drug discovery and for understanding the biochemical basis of various pathological conditions.

A primary application of 5'-Xanthylic acid as a substrate is in the characterization of GMP synthase (EC 6.3.5.2). wikipedia.org This enzyme catalyzes the amination of XMP to GMP, a crucial step in the production of guanine (B1146940) nucleotides required for DNA and RNA synthesis. Assays for GMP synthase typically monitor the formation of GMP or the consumption of the co-substrates, ATP and glutamine. ebi.ac.ukreactome.org

The development of such assays has been instrumental in elucidating the kinetic properties of GMP synthase from various organisms, including humans, Escherichia coli, and pathogenic protozoa like Plasmodium falciparum. nih.govuniprot.orgnih.gov These studies have revealed important species-specific differences in enzyme kinetics, which can be exploited for the development of selective inhibitors.

For instance, research on human GMP synthase has demonstrated that the enzyme exhibits positive cooperativity with respect to XMP binding, a feature not universally observed in all species. nih.gov The interaction of human GMP synthase with its substrate, xanthosine 5'-monophosphate, follows sigmoidal kinetics, indicating a complex regulatory mechanism. nih.gov

Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) are fundamental to understanding enzyme function and are routinely determined in these assays. The Km value for a substrate corresponds to the concentration at which the enzyme operates at half of its maximum velocity, providing a measure of the enzyme's affinity for that substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

The data gathered from these enzymatic assays are critical for building kinetic models of purine metabolism and for screening potential therapeutic compounds that may modulate the activity of these enzymes.

Detailed Research Findings

Numerous studies have focused on the kinetic characterization of GMP synthase using 5'-Xanthylic acid as a substrate. The findings from these investigations have provided valuable insights into the enzyme's mechanism and its interaction with substrates and inhibitors. A compilation of kinetic data from various sources highlights the range of affinities for XMP and the catalytic efficiencies of GMP synthase across different species.

A review of the biochemical and kinetic characteristics of GMP synthetases from various organisms has provided a comparative analysis of their properties. mdpi.comnih.gov The Michaelis-Menten constant (Km) or the half-saturation constant (K0.5) for XMP has been reported to vary significantly among different species, with values ranging from 8.8 to 166 µM. nih.gov Similarly, the turnover number (kcat) for the conversion of XMP to GMP also shows considerable variation. nih.gov

For example, studies on human GMP synthase have revealed that its interaction with XMP is characterized by positive cooperativity, with a reported Hill coefficient of 1.48 ± 0.07. nih.gov This sigmoidal kinetic behavior suggests that the binding of one XMP molecule to the enzyme enhances the binding of subsequent XMP molecules, allowing for a more sensitive regulation of GMP synthesis in response to changes in cellular XMP concentrations.

The following interactive data tables summarize key kinetic parameters for GMP synthase from different organisms with respect to its substrate, 5'-Xanthylic acid (XMP).

Table 1: Kinetic Parameters of GMP Synthase for 5'-Xanthylic Acid (XMP) in Various Organisms

OrganismKm (K0.5) for XMP (µM)kcat (s⁻¹)Hill Coefficient (n)Reference
HumanVaries (sigmoidal)-1.48 ± 0.07 nih.gov
E. coli--- nih.gov
Plasmodium falciparum-0.43- uniprot.orgnih.gov
Mycobacterium tuberculosis--2.4 mdpi.com
General Range8.8 - 1660.43 - 23- nih.gov

Note: A dash (-) indicates that the specific value was not reported in the cited source. The kinetic properties of enzymes can vary depending on the specific assay conditions such as pH, temperature, and buffer composition.

Table 2: Substrate Specificity of GMP Synthase

Substrate Analogue of XMPRelative Substrate Efficiency (Vmax/Km)Reference
Xanthosine 5'-phosphate (XMP)28,000 researchgate.net
2'-deoxyxanthosine 5'-phosphate (2'-dXMP)1,200 researchgate.net
8-azaxanthosine 5'-phosphate (8-azaXMP)320 researchgate.net
6-thioxanthosine 5'-phosphate (6-thioXMP)200 researchgate.net
β-D-arabinofuranosyl-XMP72 researchgate.net
1-ribosyloxipurinol 5'-phosphate0.5 researchgate.net

This table illustrates the high specificity of GMP synthase for its natural substrate, XMP, as evidenced by the significantly higher substrate efficiency compared to various analogues.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 5'-Xanthylic Acid Triethylammonium Salt?

  • Methodology : The compound is typically synthesized by reacting 5'-Xanthylic acid (sodium salt) with triethylamine in a polar solvent like methanol or water. Purification often involves ion-exchange chromatography (e.g., Amberlite IR120 resin in H⁺-form) to remove excess salts and byproducts. The triethylammonium salt form is isolated via lyophilization or precipitation using organic solvents .

Q. How should this compound be stored to ensure stability?

  • Methodology : Store lyophilized samples at ≤-20°C in anhydrous conditions to prevent hydrolysis. For aqueous solutions, maintain pH 7.0–7.5 using triethylammonium bicarbonate (TEAB) buffer, and avoid repeated freeze-thaw cycles. Stability tests under varying temperatures (4°C, 25°C) should be conducted using HPLC to monitor degradation .

Q. What is the role of this compound in purine metabolism studies?

  • Methodology : As an intermediate in purine biosynthesis, it serves as a substrate for enzymes like GMP synthase. Researchers use isotopically labeled variants (e.g., ¹⁵N or ¹³C) in tracer experiments to map metabolic fluxes in cell cultures. Activity is quantified via LC-MS or enzymatic assays coupled with NADH/NADPH detection .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR : ³¹P NMR to confirm phosphate integrity; ¹H NMR to verify triethylammonium counterion presence.
  • Mass Spectrometry : High-resolution ESI-MS for molecular weight validation (e.g., free acid basis: ~560–600 Da).
  • HPLC : Ion-pair chromatography with TEAB buffer (pH 7.5) to assess purity (>95%) .

Q. How can this compound be used to study ligand-receptor interactions in neuropharmacology?

  • Methodology : As a nucleotide analog, it is applied in competitive binding assays with P2X receptors. For example, displacement studies using 2’(3’)-O-(4-Benzoylbenzoyl)adenosine 5’-triphosphate (BzATP) as a fluorescent probe. Binding kinetics are analyzed via surface plasmon resonance (SPR) or radiolabeled tracer methods .

Q. What challenges arise during purification due to the compound’s hygroscopicity, and how are they addressed?

  • Methodology : The triethylammonium salt’s hygroscopic nature complicates solvent removal. Solutions include:

  • Lyophilization : Conducted under high vacuum with cryogenic traps.
  • Organic Salting-Out : Use tert-butanol or acetonitrile to precipitate the salt while minimizing water retention.
    Post-purification, residual moisture is quantified via Karl Fischer titration .

Q. How does this compound act as a competitive inhibitor in enzymatic assays?

  • Methodology : In decarboxylase studies (e.g., orotidine 5'-phosphate decarboxylase), it mimics the transition state of natural substrates. Inhibition constants (Kᵢ) are determined using steady-state kinetics with varying substrate concentrations. Fluorescently labeled derivatives (e.g., Alexa Fluor™-conjugated) enable real-time monitoring via stopped-flow spectrometry .

Q. What strategies enable the synthesis of fluorescently labeled derivatives for live-cell imaging?

  • Methodology : Coupling with amine-reactive dyes (e.g., Alexa Fluor™ 488 carboxylic acid) via carbodiimide chemistry (EDC/NHS). Purify derivatives using size-exclusion chromatography (SEC) to remove unreacted dye. Validate cellular uptake and localization in HeLa cells via confocal microscopy, with excitation/emission wavelengths tailored to the fluorophore (e.g., 490/514 nm for Alexa Fluor™ 488) .

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